![molecular formula C48H50O6 B3089060 1,2,3,4,5,6-Hexabenzyloxy-hexane CAS No. 118895-86-6](/img/structure/B3089060.png)
1,2,3,4,5,6-Hexabenzyloxy-hexane
Overview
Description
Scientific Research Applications
Liquid Crystal Research
Research has demonstrated the synthesis and characterization of compounds related to hexabenzyloxy-hexane, focusing on their application in liquid crystal phases. The study by Walker et al. (2019) highlights the molecular curvature and specific intermolecular interactions leading to the twist-bend nematic phase in certain derivatives, offering insights into the structural requirements for liquid crystalline behavior and its potential applications in display technologies and materials science (Walker et al., 2019).
Catalysis and Organic Synthesis
The hydration of olefins, a crucial reaction in organic synthesis, can be effectively catalyzed by complexes involving hexane derivatives. Wang et al. (2006) reported on the use of a wool-supported palladium catalyst for the hydration of various olefins, showcasing the role of hexane derivatives in facilitating these transformations, which are significant for producing alcohols and other valuable chemical products (Wang et al., 2006).
Biological and Immunotherapeutic Applications
Compounds structurally related to hexabenzyloxy-hexane have been explored for their biological effects, including immunotherapeutic potentials. A study by Choi et al. (2005) isolated new benzylbenzoate derivatives from Solidago virga-aurea var. gigantea, demonstrating their capacity to stimulate macrophage functions. Such findings suggest potential applications in treating infectious diseases, highlighting the bioactivity of benzyl compounds (Choi et al., 2005).
Materials Engineering
The synthesis and structural investigation of N/O spirocyclic phosphazene derivatives, as explored by Ilter et al. (2007), represent another dimension of hexane derivatives' applications. These compounds, featuring hexane elements in their structure, exhibit unique properties that could be leveraged in materials engineering, particularly in creating novel polymeric materials with specific functionalities (Ilter et al., 2007).
properties
IUPAC Name |
1,2,4,5,6-pentakis(phenylmethoxy)hexan-3-yloxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O6/c1-7-19-39(20-8-1)31-49-37-45(51-33-41-23-11-3-12-24-41)47(53-35-43-27-15-5-16-28-43)48(54-36-44-29-17-6-18-30-44)46(52-34-42-25-13-4-14-26-42)38-50-32-40-21-9-2-10-22-40/h1-30,45-48H,31-38H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGRNWBGOKXECK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,6-Hexabenzyloxy-hexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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